molecular formula C21H21N3O4 B2775665 butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate CAS No. 899969-02-9

butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate

Cat. No.: B2775665
CAS No.: 899969-02-9
M. Wt: 379.416
InChI Key: AFFJXRHBLFIBOR-UHFFFAOYSA-N
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Description

Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine core, a butyl ester group, and a benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

    Amidation Reaction: The naphthyridine core is then subjected to an amidation reaction with 4-aminobenzoic acid to form the amido linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol under acidic conditions to yield the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthyridine core and amido linkage differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

butyl 4-[(1-methyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-4-12-28-21(27)14-7-9-16(10-8-14)23-19(25)17-13-15-6-5-11-22-18(15)24(2)20(17)26/h5-11,13H,3-4,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFJXRHBLFIBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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